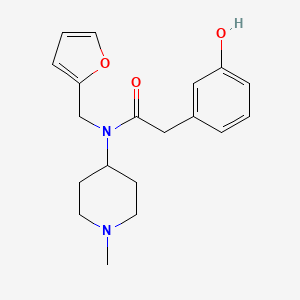
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide, also known as FMAU, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in cancer treatment. FMAU is a derivative of thymidine, a nucleoside that plays a crucial role in DNA synthesis. FMAU has been found to have potent antitumor activity, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its incorporation into DNA during replication, leading to DNA damage and cell death. This compound is selectively taken up by cancer cells due to the increased expression of TK1, which phosphorylates this compound to form this compound triphosphate. This compound triphosphate is then incorporated into DNA during replication, leading to the formation of DNA adducts and strand breaks. This results in cell death and selective targeting of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have potent antitumor activity in a variety of cancer cell lines and animal models. It has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This compound has also been found to have low toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide is its selective targeting of cancer cells, which minimizes the side effects associated with traditional chemotherapy. This compound has also been found to have low toxicity, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of novel delivery methods to improve its solubility and bioavailability. Another area of interest is the development of this compound derivatives with improved selectivity and potency. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer. Overall, this compound has significant potential as a novel cancer treatment and warrants further investigation.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2,3,5-tri-O-benzoyl-D-ribose with furfural in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting furfuryl-protected ribose is then reacted with 3-hydroxybenzaldehyde in the presence of sodium hydride to form the corresponding benzylidene-protected nucleoside. The final step involves the deprotection of the benzylidene and furfuryl groups using hydrogenation and acid hydrolysis, respectively.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been found to selectively accumulate in tumor cells due to the increased expression of thymidine kinase 1 (TK1), an enzyme that is upregulated in many types of cancer. This compound is phosphorylated by TK1, leading to the formation of this compound triphosphate, which can then be incorporated into DNA during replication. This results in DNA damage and cell death, selectively targeting cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-20-9-7-16(8-10-20)21(14-18-6-3-11-24-18)19(23)13-15-4-2-5-17(22)12-15/h2-6,11-12,16,22H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAZAPVQRYRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CO2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
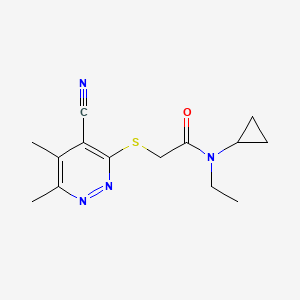
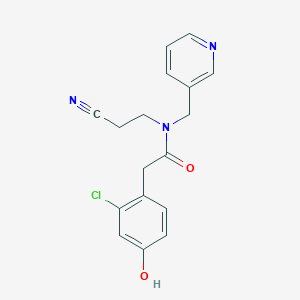
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
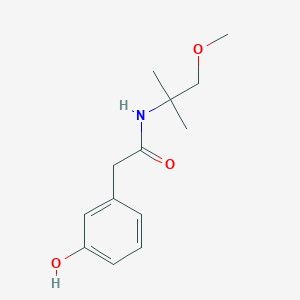
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
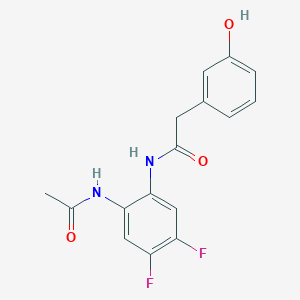
![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)